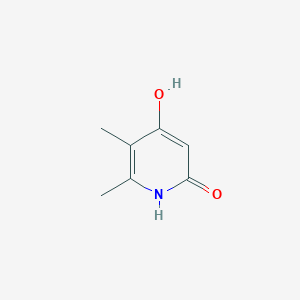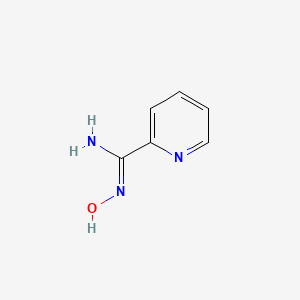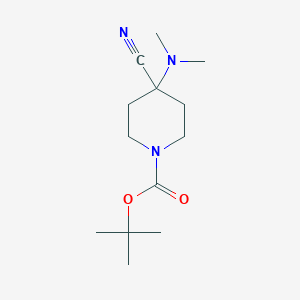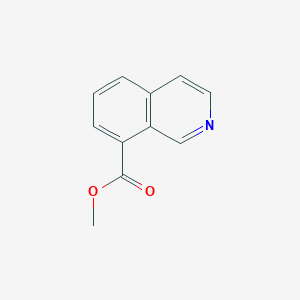
GUANOSINE TRIPHOSPHATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine triphosphate is a purine nucleoside triphosphate that plays a crucial role in various biological processes. It is one of the building blocks needed for the synthesis of ribonucleic acid during the transcription process. This compound has a guanine nucleobase attached to the 1’ carbon of the ribose and a triphosphate moiety attached to the ribose’s 5’ carbon . It serves as a source of energy or an activator of substrates in metabolic reactions, similar to adenosine triphosphate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Guanosine triphosphate can be synthesized from guanosine 5’-monophosphate through enzymatic phosphorylation. This process involves the use of dicyclohexylcarbodiimide in the presence of pyridine and dimethylformamide . Another method involves the reaction of the morpholide of guanosine 5’-monophosphate with bis-(tributylammonium) pyrophosphate in pyridine at 27°C .
Industrial Production Methods: In industrial settings, this compound is often produced by enzymatic phosphorylation of guanosine 5’-monophosphate and purified using ion exchange chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Guanosine triphosphate undergoes hydrolysis, where it is converted to guanosine diphosphate and inorganic phosphate. This reaction is catalyzed by GTPases and is essential for energy transfer within cells .
Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of water and specific enzymes such as GTPases .
Major Products: The primary products of this compound hydrolysis are guanosine diphosphate and inorganic phosphate .
Aplicaciones Científicas De Investigación
Guanosine triphosphate is extensively used in scientific research due to its role in various cellular processes. It is a substrate for RNA polymerases and is involved in protein synthesis and gluconeogenesis . Additionally, this compound is crucial for signal transduction, particularly with G-proteins, where it is converted to guanosine diphosphate through the action of GTPases . It is also used in high-throughput assays for monitoring cellular energy metabolism .
Mecanismo De Acción
Guanosine triphosphate exerts its effects by serving as a source of energy and an activator of substrates in metabolic reactions. It is involved in signal transduction pathways, particularly with G-proteins, where it is hydrolyzed to guanosine diphosphate by GTPases . This hydrolysis releases energy that is used for various cellular processes, including protein synthesis and gluconeogenesis .
Comparación Con Compuestos Similares
- Adenosine triphosphate
- Cytidine triphosphate
- Uridine triphosphate
Comparison: Guanosine triphosphate is similar to other nucleoside triphosphates like adenosine triphosphate, cytidine triphosphate, and uridine triphosphate in that it serves as a source of energy and is involved in the synthesis of nucleic acids . this compound is unique in its specific role in signal transduction with G-proteins and its involvement in the synthesis of ribonucleic acid .
Propiedades
Número CAS |
86-01-1 |
|---|---|
Fórmula molecular |
C10H12N5O14P3-4 |
Peso molecular |
519.15 g/mol |
Nombre IUPAC |
[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/p-4/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
XKMLYUALXHKNFT-UUOKFMHZSA-J |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Key on ui other cas no. |
86-01-1 36051-31-7 56001-37-7 |
Descripción física |
Solid |
Pictogramas |
Irritant |
Sinónimos |
GTP Guanosine Triphosphate Triphosphate, Guanosine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B3029976.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3029980.png)

![[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B3029982.png)






![11,22-dibromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B3029996.png)
